molecular formula C7H6F4N2S B14069598 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14069598
M. Wt: 226.20 g/mol
InChI Key: DSANBBLSCMIWRH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S. It is known for its unique structure, which includes a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety.

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

DSANBBLSCMIWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)NN)F

Origin of Product

United States

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